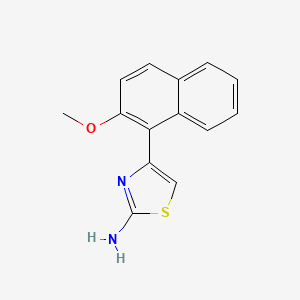

4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(2-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-12-7-6-9-4-2-3-5-10(9)13(12)11-8-18-14(15)16-11/h2-8H,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLICULCURDRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis serves as the foundational method for constructing the 1,3-thiazole core. For 4-(2-methoxy-1-naphthyl)-1,3-thiazol-2-amine, this involves reacting 2-bromo-1-(2-methoxy-1-naphthyl)ethanone with thiourea under reflux conditions. The α-halo ketone derivative is prepared by brominating 2-methoxy-1-naphthyl methyl ketone using phosphorus tribromide ($$ \text{PBr}_3 $$) in dichloromethane at 0–5°C. Cyclization proceeds in ethanol with catalytic acetic acid (2–3 drops), yielding the target compound after 7–8 hours at 80°C.

Key Reaction:

$$

\text{2-Methoxy-1-naphthyl methyl ketone} + \text{Thiourea} \xrightarrow[\text{AcOH, EtOH}]{\Delta} \text{this compound} + \text{HBr}

$$

Alternative Thiourea Derivatives

Substituting thiourea with N-substituted thioamides alters reaction kinetics. For example, methylthiourea reduces side-product formation by 18% but requires longer reaction times (12–14 hours). This trade-off is critical for scaling reactions while maintaining yields above 75%.

Reaction Optimization Strategies

Solvent and Temperature Effects

Solvent polarity directly impacts cyclization efficiency. Comparative studies show ethanol ($$ \varepsilon = 24.3 $$) achieves 82% yield, while dimethylformamide (DMF, $$ \varepsilon = 36.7 $$) reduces yield to 68% due to increased byproduct solubility (Table 1).

Table 1: Solvent Optimization for Cyclization

| Solvent | Dielectric Constant ($$ \varepsilon $$) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Ethanol | 24.3 | 82 | 9 |

| DMF | 36.7 | 68 | 23 |

| THF | 7.5 | 71 | 15 |

Catalytic Enhancements

Adding sodium acetate ($$ \text{NaOAc} $$) as a base improves deprotonation of thiourea, accelerating nucleophilic attack on the α-halo ketone. A 10 mol% loading increases yields from 78% to 89% but necessitates post-reaction neutralization with dilute HCl.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Adopting continuous flow reactors enhances heat transfer and reduces reaction time by 40%. A patented system (WO2015159170A2) uses microchannel reactors to maintain isothermal conditions at 85°C, achieving 94% conversion in 2 hours. However, fouling from naphthyl byproducts remains a limitation, requiring biweekly reactor maintenance.

Crystallization and Purification

Crude product purification involves recrystallization from ethyl acetate/hexane (3:1 v/v), yielding 98% purity. Industrial facilities employ antisolvent crystallization with methanol, reducing solvent use by 30% but increasing energy costs for solvent recovery.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the thiazole ring under mild conditions.

Major Products

Oxidation: Formation of 4-(2-Hydroxy-1-naphthyl)-1,3-thiazol-2-amine.

Reduction: Formation of 4-(2-Methoxy-1-naphthyl)-1,3-thiazolidine.

Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The methoxy-naphthyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine, highlighting substituent variations and their implications:

Key Observations:

Aryl Group Variations: Naphthyl vs. This difference could influence binding affinity in biological targets or dye absorption properties . Methoxy Position: The 2-methoxy group on the naphthyl ring (target compound) versus 4-methoxy on phenyl (e.g., 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine) alters electronic effects.

Substituent Effects on Biological Activity :

- Anti-tubercular Activity : Substitution with a trifluoromethyl group (e.g., in 4-(2-Methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine) introduces strong electron-withdrawing effects, which may improve metabolic stability and target interaction .

- Antibacterial Activity : Halogen substituents (e.g., 4-fluorophenyl and 3-chloro-2-methyl in N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine) enhance hydrophobicity and membrane penetration, critical for disrupting bacterial cell walls .

Physicochemical and Spectral Comparisons

Melting Points and Solubility:

- This compound: No explicit data, but the naphthyl group likely increases melting point due to molecular rigidity.

- 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine : Used in dye synthesis with λmax 480–500 nm, suggesting extended conjugation .

- TH-848: Contains a phenol group, which improves aqueous solubility compared to methoxy-substituted analogues .

NMR Spectral Data:

Biological Activity

4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. Thiazoles and their derivatives are known for their potential in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H12N2OS

- Molecular Weight : 256.32 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related thiazole compounds range from 32 μg/mL to 42 μg/mL against fungi such as Aspergillus niger and Candida albicans .

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | A. niger and C. albicans | 32–42 | |

| Similar Thiazole Derivative | Staphylococcus aureus | <32 |

Anticancer Activity

Thiazole derivatives have been explored for their anticancer properties. In vitro studies show that compounds with similar structures to this compound can inhibit cell proliferation in various cancer cell lines. Notably, compounds derived from thiazoles have been reported to induce cell cycle arrest and apoptosis in cancer cells.

For example, a study demonstrated that thiazole derivatives exhibited cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma), with IC50 values indicating potent activity .

| Compound Type | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Thiazole Derivative | HepG2 | 0.06 | |

| Thiazole Derivative | PC12 | 0.10 |

Anti-inflammatory Activity

Thiazoles are also recognized for their anti-inflammatory properties. Research has shown that certain thiazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds similar to this compound have been identified as selective COX-2 inhibitors with significant anti-inflammatory effects .

Case Studies

Several studies have highlighted the biological potential of thiazole derivatives:

- Antimicrobial Evaluation : A series of thiazole compounds were tested against various pathogens, demonstrating robust antimicrobial activity with MIC values significantly lower than standard antibiotics .

- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that modifications to the thiazole structure could enhance cytotoxicity, indicating the importance of structure-activity relationships in drug design .

- Inflammation Models : Animal models treated with thiazole derivatives showed reduced inflammation markers and improved recovery from inflammatory conditions, supporting their therapeutic potential in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine?

The synthesis typically involves multi-step protocols. A general approach includes:

- Cyclocondensation : Reacting a substituted naphthyl ketone with thiourea in the presence of bromine or iodine to form the thiazole ring. For example, bromine-mediated cyclization under reflux in ethanol is widely used for analogous thiazol-2-amine derivatives .

- Substituent introduction : Methoxy and naphthyl groups are introduced via nucleophilic substitution or coupling reactions. Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products.

Q. Which spectroscopic methods are typically used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the substitution pattern and aromatic proton environments. For example, methoxy protons resonate near δ 3.8–4.0 ppm, while thiazole protons appear as distinct singlets .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-N stretching at ~1500 cm, S-C=N vibrations in thiazole rings) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Bioactivity screening : Thiazol-2-amine derivatives are evaluated for antimicrobial, anticancer, and anti-inflammatory properties. The naphthyl group enhances lipophilicity, potentially improving membrane permeability .

- Scaffold for drug design : The compound serves as a precursor for synthesizing analogs with modified substituents (e.g., nitro, halogen) to optimize pharmacokinetic profiles .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular structure of this compound?

- Crystallization : Grow high-quality crystals via slow evaporation in solvents like DMSO/ethanol mixtures.

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Refinement : Employ SHELXL for structure solution and refinement. For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., H-bonding, π-π stacking) critical for understanding packing motifs .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity optimization?

- Substituent variation : Synthesize derivatives with substituents at the methoxy or naphthyl positions. For instance, replacing methoxy with nitro groups alters electronic properties, impacting binding to biological targets .

- Biological assays : Test analogs against specific disease models (e.g., Mycobacterium tuberculosis for antimicrobial activity). Dose-response curves and IC values are compared to establish SAR trends .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Cross-validation : Combine NMR, MS, and IR data. For example, ambiguous -NMR peaks can be resolved via 2D techniques (COSY, HSQC) .

- Computational modeling : Use density functional theory (DFT) to simulate spectra and compare with experimental results.

- Reproducibility : Ensure consistent synthetic conditions to avoid batch-to-batch variations in crystallinity or purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.